![molecular formula C17H20FNO2S B2695168 (1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351597-58-4](/img/structure/B2695168.png)
(1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone: is a complex organic compound characterized by its unique structural features. This compound contains a cyclopropyl group attached to a fluorophenyl ring, along with a spirocyclic structure that includes an oxa-thia-azaspiro moiety. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: This can be achieved through a cyclopropanation reaction, where a suitable alkene reacts with a carbene precursor.
Introduction of the Fluorophenyl Ring: This step involves a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenyl ring.
Construction of the Spirocyclic Structure: This is often the most challenging step and may involve a series of cyclization reactions under specific conditions, such as the use of strong bases or acids as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions are typically carried out in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used, often in anhydrous solvents.
Substitution: Conditions vary depending on the type of substitution. For nucleophilic substitution, reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used, while electrophilic substitution may involve reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which (1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-(4-Chlorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
- (1-(4-Bromophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
- (1-(4-Methylphenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Uniqueness
What sets (1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone apart from similar compounds is the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2S/c18-14-3-1-13(2-4-14)16(5-6-16)15(20)19-9-7-17(8-10-19)21-11-12-22-17/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOSZRCYKLULGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCC4(CC3)OCCS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2695085.png)
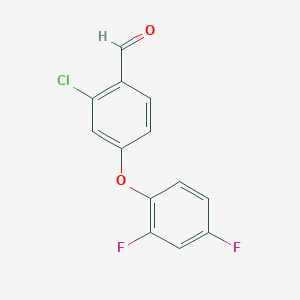
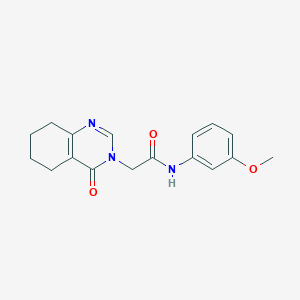
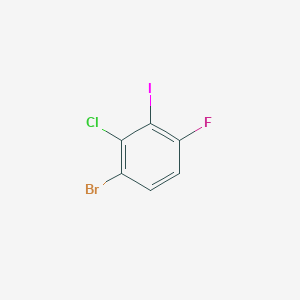
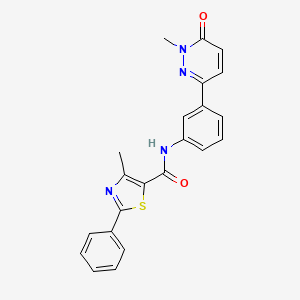
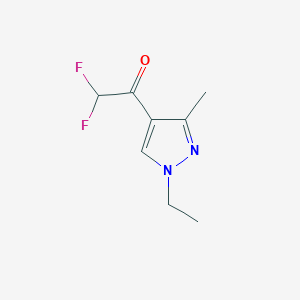
![methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate](/img/structure/B2695095.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B2695101.png)
![N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695102.png)

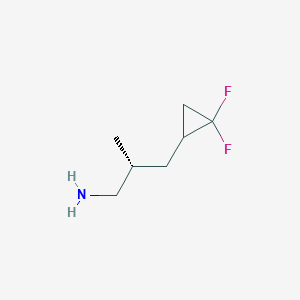
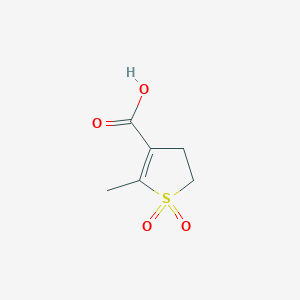
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide](/img/structure/B2695106.png)
![methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2695107.png)
